2-Ethynyl-4-nitrophenol 2-Ethynyl-4-nitrophenol
Brand Name: Vulcanchem
CAS No.: 885951-98-4
VCID: VC8147473
InChI: InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H
SMILES: C#CC1=C(C=CC(=C1)[N+](=O)[O-])O
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

2-Ethynyl-4-nitrophenol

CAS No.: 885951-98-4

Cat. No.: VC8147473

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-4-nitrophenol - 885951-98-4

Specification

CAS No. 885951-98-4
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 2-ethynyl-4-nitrophenol
Standard InChI InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H
Standard InChI Key UIGDPJSERRIBOZ-UHFFFAOYSA-N
SMILES C#CC1=C(C=CC(=C1)[N+](=O)[O-])O
Canonical SMILES C#CC1=C(C=CC(=C1)[N+](=O)[O-])O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

2-Ethynyl-4-nitrophenol (hypothetical molecular formula: C8H5NO3\text{C}_8\text{H}_5\text{NO}_3) consists of a phenol ring substituted with a nitro group at the para position and an ethynyl group (-C≡CH) at the ortho position relative to the hydroxyl group. This arrangement creates a conjugated system where the electron-withdrawing nitro group and electron-donating hydroxyl group influence the molecule’s electronic properties. The ethynyl group introduces sp-hybridized carbon atoms, potentially enhancing π-conjugation and reactivity in cross-coupling reactions .

Comparative Analysis with Analogues

  • 2-Ethynyl-4-nitroaniline (C8H6N2O2\text{C}_8\text{H}_6\text{N}_2\text{O}_2) : Replacing the hydroxyl group with an amine (-NH2_2) alters electronic properties but retains the ethynyl-nitro substitution pattern. Its synthesis via Sonogashira coupling (e.g., reacting 2-iodo-4-nitroaniline with trimethylsilylacetylene) suggests a viable route for the phenol derivative .

  • 2-Ethoxy-4-nitrophenol (C8H9NO4\text{C}_8\text{H}_9\text{NO}_4) : The ethoxy group (-OCH2_2CH3_3) at the ortho position demonstrates how alkoxy substituents affect solubility and stability, with a density of 1.306 g/cm3^3 and boiling point of 342.6°C .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of 2-ethynyl-4-nitrophenol is documented, methodologies for analogous compounds provide a framework:

  • Sonogashira Coupling:
    A palladium-catalyzed reaction between 2-iodo-4-nitrophenol and terminal alkynes (e.g., ethynyltrimethylsilane) could yield the target compound. This approach mirrors the synthesis of 2-ethynyl-4-nitroaniline, where Sakai et al. achieved 89% yield using Pd(PPh3_3)4_4 and CuI catalysts .

  • Nitro Group Introduction:
    Nitration of 2-ethynylphenol using mixed acid (HNO3_3/H2_2SO4_4) may selectively introduce the nitro group at the para position, though regioselectivity challenges require careful optimization .

Key Challenges

  • Steric Hindrance: The ortho ethynyl group may impede nitration at the para position.

  • Functional Group Compatibility: The hydroxyl group’s acidity (pKa ~10 for nitrophenols ) necessitates protecting group strategies during synthesis.

Physicochemical Properties

Predicted Physical Constants

Based on analogues:

  • Density: ~1.3 g/cm3^3 (similar to 2-ethoxy-4-nitrophenol ).

  • Boiling Point: Estimated >300°C due to hydrogen bonding and polar nitro group.

  • Solubility: Likely low in water (<1 g/L) but soluble in polar aprotic solvents (e.g., DMF, DMSO).

Spectroscopic Characteristics

  • UV-Vis Absorption: Expected strong absorption near 400 nm due to nitro-aromatic conjugation, as seen in 4-nitrophenol derivatives .

  • Fluorescence Quenching: The hydroxyl and nitro groups may enable electron transfer-based quenching, similar to coumarin-based sensors for 4-nitrophenol .

Reactivity and Functional Applications

Catalytic Reduction

The nitro group in 2-ethynyl-4-nitrophenol could undergo reduction to an amine using NaBH4_4/Ag nanoparticles, a process well-documented for 4-nitrophenol . Kinetic studies show that ethanol-water mixtures (50–75 vol%) enhance reaction rates by stabilizing intermediates .

Polymer and Sensor Design

The ethynyl group’s ability to participate in click chemistry (e.g., azide-alkyne cycloaddition) makes this compound a candidate for:

  • Molecularly Imprinted Polymers (MIPs): Fluorescent MIPs for nitrophenol detection achieve limits of 0.5 nM , suggesting potential for 2-ethynyl-4-nitrophenol in environmental sensing.

  • Conjugated Polymers: Incorporating ethynyl-linked nitrophenol units could yield materials with tunable optoelectronic properties.

Environmental and Toxicological Considerations

Environmental Persistence

Nitrophenols are classified as hazardous due to their persistence and toxicity . While no data exists for 2-ethynyl-4-nitrophenol, structural similarities to 2,4-dinitrophenol (LD50_{50} oral rat: 30 mg/kg ) warrant caution.

Mitigation Strategies

  • Advanced Oxidation Processes (AOPs): Ozonation or photocatalytic degradation, effective for nitrophenols , may apply.

  • Adsorption: Activated carbon or biochar could sequester the compound from wastewater.

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